molecular formula C5H6BrNO B11720936 4-(Bromomethyl)-3-methyl-1,2-oxazole

4-(Bromomethyl)-3-methyl-1,2-oxazole

Cat. No.: B11720936
M. Wt: 176.01 g/mol
InChI Key: MDXDDZJACDKAML-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by a bromomethyl group attached to the fourth position and a methyl group attached to the third position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methyl-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. Solvents such as acetone, dichloromethane, or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-3-methyl-1,2-oxazole, while oxidation with potassium permanganate produces this compound-5-carboxylic acid.

Scientific Research Applications

4-(Bromomethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methyl-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The oxazole ring provides stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to benzene or benzoic acid derivatives. The combination of the bromomethyl group and the oxazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

4-(bromomethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C5H6BrNO/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3

InChI Key

MDXDDZJACDKAML-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1CBr

Origin of Product

United States

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